
3-Phenylpropanehydrazide
Overview
Description
3-Phenylpropanehydrazide (CAS: 3538-68-9, C₉H₁₂N₂O) is a hydrazide derivative characterized by a phenyl group attached to a propane backbone and a hydrazide functional group (-NH-NH₂). It serves as a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases and heterocyclic compounds. Its synthesis typically involves hydrazinolysis of methyl 3-phenylpropanoate, yielding a white solid with a melting point of 102–103 °C and a molecular weight of 164.20 g/mol . The compound exhibits distinct reactivity due to its hydrazide group, enabling applications in medicinal chemistry, coordination chemistry, and materials science .
Preparation Methods
Preparation Methods of 3-Phenylpropanehydrazide
Direct Hydrazinolysis of 3-Phenylpropionic Acid
The most common and straightforward method for synthesizing this compound involves the reaction of 3-phenylpropionic acid with hydrazine hydrate in an alcoholic solvent, typically ethanol or methanol.
- Procedure : Phenylpropionic acid (0.1 mol) is added to an ethanolic solution of hydrazine hydrate (0.1 mol, 99% purity). The mixture is refluxed on a water bath for 6 to 7 hours to allow complete reaction.
- Work-up : After reflux, the reaction mixture is poured into ice-cold water and left overnight to crystallize the product. The resulting solid is filtered, washed with ice-cold alcohol, and dried in air.
- Yield and Purity : This method typically yields light solid crystals of this compound with high purity after recrystallization.
$$
\text{Ph-CH}2\text{-CH}2\text{-COOH} + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \xrightarrow[\text{Reflux}]{\text{EtOH}} \text{Ph-CH}2\text{-CH}2\text{-CONHNH}2 + \text{H}_2\text{O}
$$
Hydrazinolysis of Methyl 3-Phenylpropanoate
An alternative approach involves the conversion of methyl 3-phenylpropanoate to this compound via hydrazinolysis.
- Procedure : Methyl 3-phenylpropanoate is refluxed with hydrazine hydrate in ethanol for approximately 6 hours.
- Isolation : The hydrazide formed is isolated by filtration and recrystallization from methanol to obtain pure this compound.
- Advantages : This method provides a clean conversion with good yields and is useful when ester precursors are more readily available than the free acid.
Multi-step Synthesis via Phthalimide Derivative (Less Common for Hydrazide)
Some patents describe the preparation of 3-phenylpropylamine via intermediates such as 2-(3-phenylpropyl)isoindoline-1,3-diketone, which involves phthalimide and chloro-3-phenylpropane, followed by hydrazinolysis with hydrazine hydrate. However, this is more relevant for amine synthesis rather than direct hydrazide preparation.
Comparative Data Table of Preparation Methods
Method | Starting Material | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|---|---|
Direct hydrazinolysis of acid | 3-Phenylpropionic acid | Hydrazine hydrate (99%) | Ethanol | Reflux, 6-7 hours | High (~90%) | Simple, direct, widely used |
Hydrazinolysis of ester | Methyl 3-phenylpropanoate | Hydrazine hydrate | Ethanol | Reflux, 6 hours | High | Useful when ester is more accessible |
Multi-step via phthalimide | Chloro-3-phenylpropane | Potassium phthalimide, hydrazine hydrate | DMF, Methanol | Multiple steps, reflux 26-28 h | Not specified for hydrazide | More complex, suited for amine synthesis |
Research Findings and Characterization
- Spectral Data : The hydrazide exhibits characteristic IR absorptions at around 3250-3260 cm⁻¹ for NH and NH2 stretching vibrations, and a strong carbonyl (C=O) stretch near 1640 cm⁻¹.
- NMR Data : Proton NMR typically shows signals for methylene groups adjacent to the carbonyl (~2.5-2.8 ppm), aromatic protons (7.0-7.3 ppm), and broad signals for NH2 and NH protons (5.6-9.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 164 confirms the molecular weight of this compound.
- Purity : High-performance liquid chromatography (HPLC) purity typically exceeds 90% in well-optimized syntheses.
Chemical Reactions Analysis
3-Phenylpropanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield hydrazones, while reduction with sodium borohydride may produce amines .
Scientific Research Applications
Medicinal Chemistry
3-Phenylpropanehydrazide has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of hydrazides, including this compound, exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may possess similar properties .
- Antimicrobial Properties: The compound has also been explored for its antimicrobial activity. Studies have demonstrated that certain hydrazides can inhibit the growth of various bacterial strains, which positions this compound as a potential lead compound in the development of new antibiotics .
Coordination Chemistry
The ability of this compound to act as a ligand in coordination complexes has been extensively studied. Its coordination with transition metals enhances the stability and reactivity of metal complexes.
Applications:
- Synthesis of Metal Complexes: The compound can form stable complexes with metals such as Zinc(II), which have been characterized using techniques like X-ray crystallography and DFT analysis. These complexes exhibit interesting properties that can be utilized in catalysis and materials science .
Metal Complex | Ligand Used | Properties |
---|---|---|
Zinc(II) Complex | This compound | Enhanced catalytic activity |
Copper(II) Complex | This compound | Potential applications in sensors |
Analytical Applications
This compound's chemical properties make it suitable for various analytical applications, particularly in the field of spectroscopy and chromatography.
Techniques:
- Spectroscopic Analysis: The compound can be analyzed using UV-Vis and IR spectroscopy to determine its structural properties and confirm the formation of metal complexes.
- Chromatographic Methods: High-performance liquid chromatography (HPLC) can be employed to separate and quantify this compound in complex mixtures, aiding in its application in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 3-Phenylpropanehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For example, hydrazone derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to the modulation of various biological processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Hydrazide Groups
Key Insight : Substituents on the hydrazide nitrogen (e.g., methyl, trifluoroacetyl) modulate electronic and steric properties, influencing biological activity and synthetic utility.
Derivatives with Aromatic Modifications
Key Insight : Aromatic substituents (e.g., halogens, hydroxyl, alkoxy) enhance bioactivity by interacting with target enzymes or receptors. Para-substituted derivatives often show higher potency due to optimized steric and electronic effects .
Biological Activity
3-Phenylpropanehydrazide, a hydrazide derivative, has garnered attention for its diverse biological activities. This compound, characterized by its phenylpropane structure, has been investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings from various sources.
This compound is represented by the chemical formula and has a molecular weight of 164.2 g/mol. Its structure consists of a phenyl group attached to a propane chain with a hydrazide functional group.
Property | Value |
---|---|
Molecular Formula | C9H12N2O |
Molecular Weight | 164.2 g/mol |
CAS Number | 3538-68-9 |
Solubility | Soluble in DMF |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In one study, various synthesized hydrazides, including this compound, were evaluated for their antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
This compound | S. aureus: 15, E. coli: 12 | C. albicans: 10 |
N-(4-hydroxybenzylidene)-3-phenylpropanehydrazide | S. aureus: 18, E. coli: 14 | C. albicans: 12 |
The results indicate that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Potential
The anticancer properties of hydrazides have been widely studied, with some research focusing specifically on the effects of compounds similar to this compound. For instance, certain hydrazones derived from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several hydrazone derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of hydrazides. For example, studies have indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Table 3: Anti-inflammatory Activity of Hydrazides
Compound | Inhibition of TNF-alpha (%) | Inhibition of IL-6 (%) |
---|---|---|
This compound | 45 | 40 |
N-(4-hydroxybenzylidene)-3-phenylpropanehydrazide | 50 | 55 |
These findings suggest that modifications to the hydrazide structure can enhance anti-inflammatory activity .
Q & A
Q. What are the standard synthetic protocols for 3-Phenylpropanehydrazide?
Basic Research Focus
The synthesis of this compound typically involves the reaction of ethyl 3-phenylpropanoate with hydrazine hydrate. A representative procedure includes:
- Reagents : Ethyl 3-phenylpropanoate (2.93 mmol), hydrazine hydrate (50 mmol) in methanol.
- Conditions : Stirring at room temperature for 24 hours.
- Purification : Column chromatography (10:1 CH₂Cl₂/MeOH) yields a white solid with 77% efficiency.
- Key Characterization : ¹H/¹³C NMR and HRMS confirm structure and purity .
This method balances yield and scalability, making it suitable for initial laboratory-scale synthesis.
Q. How is this compound characterized to confirm structural integrity?
Basic Research Focus
Characterization employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃): δ 7.33–7.14 (aromatic protons), 2.96 ppm (CH₂ adjacent to carbonyl).
- ¹³C NMR: Peaks at 173.0 ppm (carbonyl) and 140.5 ppm (aromatic carbons).
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 165.1020 (calculated 165.1022).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Q. What advanced strategies optimize the synthesis of this compound derivatives?
Advanced Research Focus
Derivatization often targets the hydrazide moiety for enhanced bioactivity:
- Functionalization : React this compound with trifluoroacetic anhydride in dichloromethane to introduce trifluoroacetyl groups, enabling medicinal chemistry applications .
- Reaction Optimization : Adjust solvent polarity (e.g., DMF for solubility) or catalyst use (e.g., acidic/basic conditions) to improve yields.
- Analytical Rigor : Use LC-MS to detect side products and ensure >95% purity .
Q. How can researchers address stability challenges during storage and handling?
Advanced Research Focus
Hydrazides are prone to oxidation and hydrolysis. Mitigation strategies include:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C.
- Stability Assays : Monitor degradation via HPLC over 30 days under varying conditions (pH, temperature).
- Formulation : Lyophilization or encapsulation in cyclodextrins enhances shelf life .
Q. What methodologies evaluate the biochemical activity of this compound?
Advanced Research Focus
- Enzyme Inhibition Assays : Test against 15-lipoxygenase-1 (15-LOX-1) using spectrophotometric monitoring of conjugated diene formation at 234 nm.
- Dose-Response Studies : IC₅₀ calculations via non-linear regression of activity data.
- Molecular Docking : Predict binding interactions with enzyme active sites using software like AutoDock Vina .
Q. How should researchers resolve contradictions in reported bioactivity data?
Advanced Research Focus
Discrepancies may arise from impurities or assay variability. Solutions include:
- Purity Validation : Re-analyze batches via NMR and HRMS to exclude contaminants.
- Assay Standardization : Use positive controls (e.g., nordihydroguaiaretic acid for 15-LOX-1) and replicate under identical conditions.
- Meta-Analysis : Compare data across studies using systematic review frameworks (e.g., Cochrane guidelines) .
Q. What are the applications of this compound in organic synthesis?
Basic Research Focus
- Precursor for Heterocycles : React with aldehydes/ketones to form hydrazones, intermediates for indole synthesis via Fischer cyclization.
- Ligand Synthesis : Coordinate with transition metals (e.g., Cu, Fe) for catalytic studies .
Q. How is computational chemistry applied to study this compound?
Advanced Research Focus
Properties
IUPAC Name |
3-phenylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUJBFVEXWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290237 | |
Record name | 3-phenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3538-68-9 | |
Record name | Benzenepropanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3538-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3538-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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